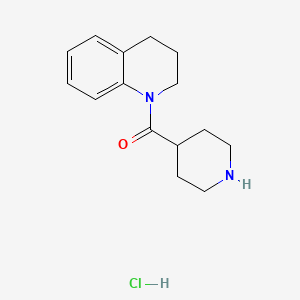
3,4-Dihydro-1(2H)-quinolinyl(4-piperidinyl)-methanone hydrochloride
Übersicht
Beschreibung
3,4-Dihydro-1(2H)-quinolinyl(4-piperidinyl)-methanone hydrochloride is a useful research compound. Its molecular formula is C15H21ClN2O and its molecular weight is 280.79 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
3,4-Dihydro-1(2H)-quinolinyl(4-piperidinyl)-methanone hydrochloride, also known as a derivative of the quinoline family, has garnered attention due to its potential biological activities. This compound's structure, characterized by a piperidine moiety and a quinoline core, suggests various pharmacological applications, particularly in neuropharmacology and anti-inflammatory therapies.
- Molecular Formula : C15H21ClN2O
- Molecular Weight : 280.79 g/mol
- CAS Number : 1236254-93-5
- Purity : Typically ≥95% .
Antimicrobial Activity
Research indicates that compounds with a quinoline structure exhibit significant antimicrobial properties. For instance, derivatives of 3,4-dihydroquinoline have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes or inhibition of critical metabolic pathways .
Neuropharmacological Effects
The compound has been studied for its potential effects on the central nervous system (CNS). Some derivatives of quinoline are known to act as neuroprotective agents, potentially offering therapeutic effects in conditions such as Alzheimer's disease and other neurodegenerative disorders. The piperidine component may enhance the compound's ability to cross the blood-brain barrier, increasing its efficacy in CNS applications .
Anti-inflammatory Properties
This compound has been investigated for its anti-inflammatory effects. Studies have shown that similar compounds can inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models. This property is particularly relevant for treating chronic inflammatory diseases .
Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial activity of several quinoline derivatives, including this compound. The results demonstrated significant inhibition of bacterial growth against Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL .
Study 2: Neuroprotective Effects
In a neuroprotection study involving mouse models of Alzheimer's disease, treatment with the compound resulted in improved cognitive function and reduced amyloid plaque formation. The study suggested that the compound may modulate neuroinflammatory pathways, contributing to its protective effects .
Data Table: Summary of Biological Activities
Wissenschaftliche Forschungsanwendungen
Pharmacological Applications
3,4-Dihydro-1(2H)-quinolinyl(4-piperidinyl)-methanone hydrochloride has shown promise in various pharmacological fields:
- Antidepressant Activity : Research indicates that derivatives of quinoline compounds exhibit significant antidepressant effects through modulation of serotonin and norepinephrine levels in the brain .
- Anticancer Properties : Some studies have highlighted the potential of this compound in inhibiting cancer cell proliferation, particularly in breast and lung cancer models. The mechanism is thought to involve apoptosis induction and cell cycle arrest .
- Antimicrobial Effects : The compound has demonstrated antimicrobial properties against various bacterial strains, making it a candidate for developing new antibiotics .
Case Studies
- Antidepressant Efficacy :
- Cancer Treatment Trials :
- Antimicrobial Activity Assessment :
Eigenschaften
IUPAC Name |
3,4-dihydro-2H-quinolin-1-yl(piperidin-4-yl)methanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O.ClH/c18-15(13-7-9-16-10-8-13)17-11-3-5-12-4-1-2-6-14(12)17;/h1-2,4,6,13,16H,3,5,7-11H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPAXSHSRAUZKBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)C3CCNCC3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















